

An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromoxanthine**

Cat. No.: **B049285**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **8-Bromoxanthine**, a key intermediate in the synthesis of various pharmacologically active compounds. The information is presented to support research, development, and application of this versatile xanthine derivative.

Chemical and Physical Properties

8-Bromoxanthine, with the CAS number 10357-68-3, is a substituted purine base.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

Property	Value	References
Molecular Formula	$C_5H_3BrN_4O_2$	[1] [2] [3]
Molecular Weight	231.01 g/mol	[1] [2] [3]
Appearance	Off-White to Pale Beige Solid	[2] [4]
Melting Point	>297°C (decomposes)	[2] [5]
Solubility	Soluble in DMSO and Methanol. Slightly soluble in DMF.	[2] [6] [7]
pKa (Predicted)	6.87 ± 0.70	[2] [7]
Density (Predicted)	$2.118 \pm 0.06 \text{ g/cm}^3$	[2]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	[2] [3] [7]

Synthesis and Reactivity

The most common method for synthesizing **8-Bromoxanthine** is through the bromination of xanthine.[\[8\]](#) This electrophilic substitution reaction typically occurs at the C8 position of the purine ring.

Experimental Protocol: Synthesis of **8-Bromoxanthine**

A general procedure for the synthesis of **8-Bromoxanthine** involves the reaction of xanthine with a brominating agent in a suitable solvent.[\[5\]](#)[\[8\]](#)

- Materials:
 - 1H-purine-2,6(3H,7H)-dione (Xanthine)
 - Deionized water
 - Bromine
 - Ice water

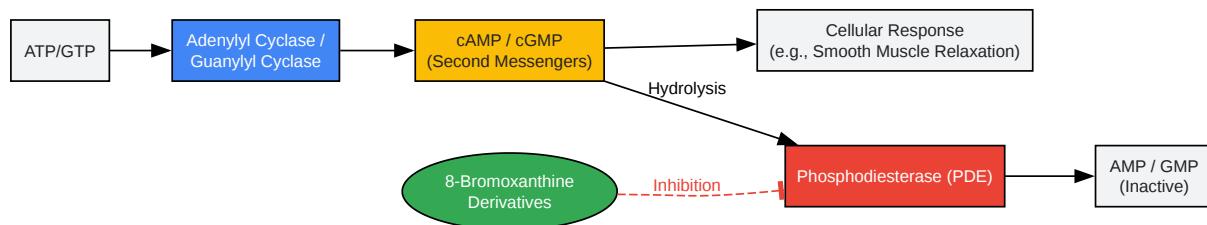
- Procedure:

- Dissolve 15g of xanthine in 250mL of deionized water in a 250mL reaction flask with stirring until complete dissolution.[5]
- Heat the reaction mixture to 100°C.[5]
- Maintain stirring until the red color of the bromine completely fades, indicating the completion of the reaction.[5]
- Stop heating and allow the reaction mixture to cool to room temperature.[5]
- Wash the mixture with a small amount of ice water to remove any unreacted bromine.[5]
- Collect the solid product by diafiltration.[5]
- Dry the collected filter cake in a vacuum drying oven to yield 8-bromo-1H-purine-2,6(3H,7H)-dione.[5]

A similar protocol can be used for the synthesis of related compounds like 8-bromotheophylline, where theophylline is dissolved in a mixture of acetic acid and water, followed by the dropwise addition of bromine.[9]

Reactivity and Further Synthesis:

The bromine atom at the 8-position makes **8-Bromoxanthine** a versatile intermediate for further chemical modifications. It is a key precursor in the synthesis of various therapeutic agents. For instance, it is used in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[6][10] It also serves as a starting material for the synthesis of 1,3,8-trisubstituted xanthine derivatives that are potential inhibitors of Phosphodiesterase 9A.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, heteroaryl, or alkynyl groups at the C8-position.[11][12]

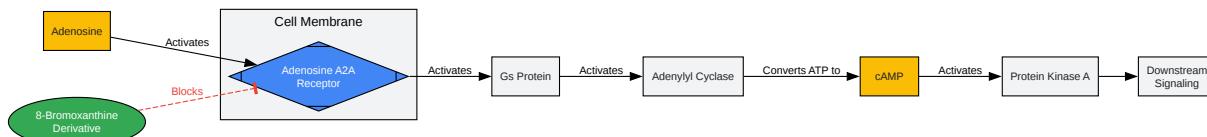

Biological Activity and Signaling Pathways

8-Bromoxanthine and its derivatives exhibit a range of biological activities, primarily as inhibitors of phosphodiesterases (PDEs) and as antagonists of adenosine receptors.[13][14]

[15][16]

Phosphodiesterase (PDE) Inhibition:

PDEs are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^[17] By inhibiting these enzymes, xanthine derivatives can increase the intracellular levels of cAMP and cGMP, leading to various physiological effects.^{[17][18]} For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.^{[18][19]} The general mechanism of PDE inhibition is illustrated below.



[Click to download full resolution via product page](#)

Caption: General mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.

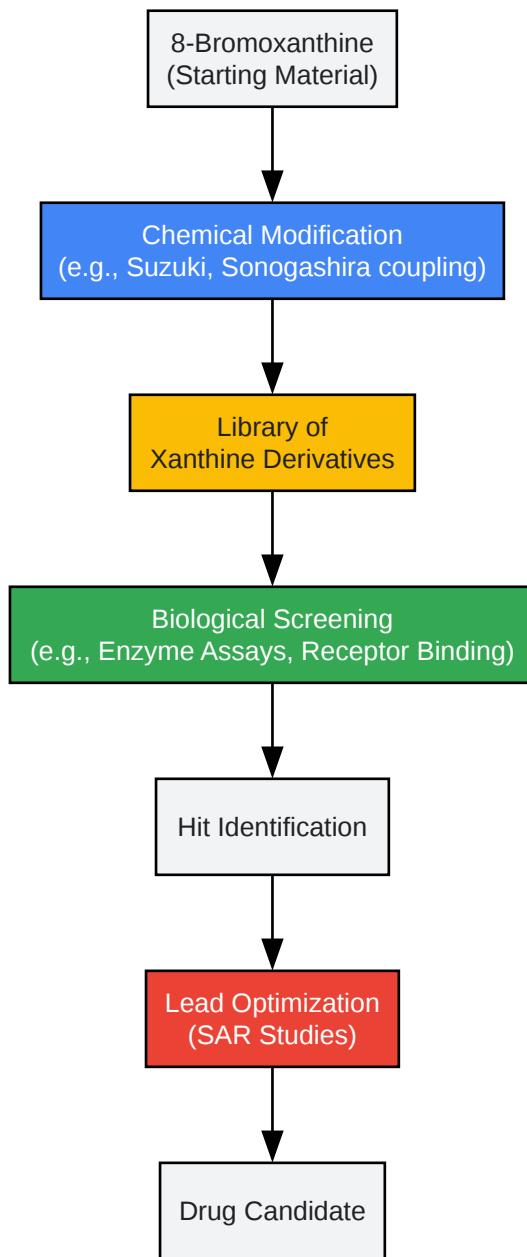
Adenosine Receptor Antagonism:

Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes (A₁, A_{2A}, A_{2B}, and A₃).^[20] Xanthine derivatives, including **8-Bromoxanthine**, can act as antagonists at these receptors.^{[14][21]} The antagonism of the A_{2A} receptor, in particular, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.^{[20][22]} The diagram below illustrates the antagonism of the A_{2A} receptor signaling pathway.

[Click to download full resolution via product page](#)

Caption: Antagonism of the adenosine A_{2A} receptor signaling pathway by xanthine derivatives.

Xanthine Oxidase Inhibition:


8-Bromoxanthine has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][8][23] It acts as an uncompetitive inhibitor with respect to xanthine.[8][23] The inhibition of xanthine oxidase by **8-bromoxanthine** suggests its potential for studying the enzyme's active site and for developing treatments for conditions like gout, which is characterized by high levels of uric acid.[8][23]

Applications in Drug Development

The unique chemical structure of **8-Bromoxanthine** makes it a valuable scaffold in medicinal chemistry. Its primary applications include:

- Intermediate for API Synthesis: It is a crucial building block for synthesizing active pharmaceutical ingredients (APIs) like Linagliptin and other xanthine-based drugs.[6][10][24]
- Research Tool: It is used to study the structure and function of enzymes like xanthine oxidase and to investigate the pharmacology of adenosine receptors and phosphodiesterases.[2][4][23]
- Lead Compound for Novel Therapeutics: The xanthine core can be modified at various positions to develop new drug candidates with improved potency and selectivity for a range of therapeutic targets.[22][25]

The workflow for utilizing **8-Bromoxanthine** in drug discovery is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for drug development starting from **8-Bromoxanthine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | C5H3BrN4O2 | CID 25198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 8-Bromoxanthine | CAS 10357-68-3 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 8-BROMOXANTHINE | 10357-68-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 8-BROMOXANTHINE CAS#: 10357-68-3 [m.chemicalbook.com]
- 8. Buy 8-Bromoxanthine | 10357-68-3 [smolecule.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Bromotheophylline | 10381-75-6 | FB09836 | Biosynth [biosynth.com]
- 14. Category:Adenosine receptor antagonists - Wikipedia [en.wikipedia.org]
- 15. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 18. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 19. Frontiers | Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants [frontiersin.org]

- 20. benchchem.com [benchchem.com]
- 21. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. veeprho.com [veeprho.com]
- 25. iris.uniroma1.it [iris.uniroma1.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049285#8-bromoxanthine-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com